molecular formula C23H28O6 B096131 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate CAS No. 19224-29-4

2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate

Cat. No. B096131
CAS RN: 19224-29-4
M. Wt: 400.5 g/mol
InChI Key: HBDPNIKSHRQAJF-UHFFFAOYSA-N
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Description

“2,2’-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate” is also known as Ethanol, 2,2′- [ (1-methylethylidene)bis (4,1-phenyleneoxy)]bis-, 1,1′-diacetate . It is a chemical compound with the molecular formula C23H28O6 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple phenyl rings and ether and ester groups . The IUPAC name, which provides some insight into its structure, is 2- [4- (2- {4- [2- (acetyloxy)ethoxy]phenyl}propan-2-yl)phenoxy]ethyl acetate .

Scientific Research Applications

  • Adduct Formation and Hydrogen Bonding : It forms 1:1 adducts with dimethylammonium and 4,4'-bipyridine, demonstrating the compound's potential in creating layered and chain structures through hydrogen bonding and pi-pi stacking interactions (Zheng et al., 2009).

  • Polymer Synthesis : The compound is used in synthesizing new polybenzimidazoles and N‐phenyl polybenzimidazoles, showcasing its application in high-temperature solution polycondensation techniques, contributing to advances in polymer chemistry (Scariah et al., 1987).

  • Ionophore Synthesis for Electrodes : It plays a role in synthesizing novel ionophores for Ba2+ selective electrodes. This highlights its significance in analytical chemistry, particularly in the development of selective measurement techniques for barium in the presence of other ions (Peshkova et al., 2010).

  • Thermal and Solubility Properties of Polymers : The compound is integral in the study of diacid monomers and poly (ester-imide) synthesis, providing insights into the thermal properties and solubility of these materials (Kamel et al., 2019).

  • Metal–Organic Complex Construction : It is used in constructing copper metal–organic systems, demonstrating the compound's utility in forming complex structures with metal ions (Dai et al., 2009).

  • Synthesis of Highly Functionalised Derivatives : It's involved in the efficient synthesis of highly functionalised derivatives, such as 5-oxo-4,5-dihydro-1H-pyrroles, indicating its role in organic synthesis and derivative formation (Souldozi et al., 2010).

  • Study of Polymorphism and Molecular Mobility : The compound is studied for its polymorphism and molecular mobility, particularly in bisphenol‐A diacetate, which provides valuable information about molecular dynamics in solid states (Casarini et al., 1993).

  • Polyamide Synthesis and Properties : Its use in synthesizing semiaromatic polyamides highlights its role in the development of materials with specific thermal stability, degradation kinetics, and solubility properties (Scariah et al., 1985).

  • Coordination Polymer Formation in Medical Research : A study demonstrates the compound's involvement in forming a Cu(II)-containing coordination polymer with potential medical applications, particularly in treating primary focal segmental glomerulosclerosis (Zhang et al., 2019).

  • Polycondensation and Polymer Network Formation : It's used in polycondensation reactions with aromatic diamines, contributing to the understanding of polymer network formation and degradation kinetics (Fasce & Williams, 1995).

properties

IUPAC Name

2-[4-[2-[4-(2-acetyloxyethoxy)phenyl]propan-2-yl]phenoxy]ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-17(24)26-13-15-28-21-9-5-19(6-10-21)23(3,4)20-7-11-22(12-8-20)29-16-14-27-18(2)25/h5-12H,13-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDPNIKSHRQAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50172802
Record name 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate

CAS RN

19224-29-4
Record name Ethanol, 2,2′-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis-, 1,1′-diacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19224-29-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019224294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-((1-Methylethylidene)bis(4,1-phenyleneoxy))bisethyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50172802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bisethyl diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.980
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SN Wuersching, R Hickel, D Edelhoff, M Kollmuss - Dental Materials, 2022 - Elsevier
Objectives Several materials for 3D printing of fixed dental prostheses (FDP) have been recently introduced. This study aims to evaluate the initial biocompatibility of novel printable …
Number of citations: 16 www.sciencedirect.com
S Akiba, T Takamizawa, A Tsujimoto… - Dental materials …, 2019 - jstage.jst.go.jp
We investigated the influence of different curing modes on the mechanical properties and wear behavior of dual-cure provisional resin-based composites (DCPRs). Three DCPRs and a …
Number of citations: 13 www.jstage.jst.go.jp

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